1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both pyrazole and thiophene rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of “1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide” with its targets and the resulting changes would require further experimental studies.
Biochemical Pathways
Thiophene derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
It’s known that similar compounds, such as methiopropamine, undergo metabolism that involves hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid, which is then excreted in urine . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiophen-2-ylmethanamine under dehydrating conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine: Similar structure but with an additional methyl group on the thiophene ring.
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Contains a thiophene ring but with a different core structure.
Uniqueness
1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of pyrazole and thiophene rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(4-5-12-13)10(14)11-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOMSPKSWBGZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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